2,2-Dichlorocyclopropyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorocyclopropyl pivalate is an organic compound with the molecular formula C8H12Cl2O2. It is a derivative of pivalic acid and contains a dichlorocyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorocyclopropyl pivalate typically involves the reaction of pivalic acid with 2,2-dichlorocyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorocyclopropyl pivalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2,2-Dichlorocyclopropyl pivalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichlorocyclopropyl pivalate involves its hydrolysis to release pivalic acid and the corresponding dichlorocyclopropyl alcohol. The hydrolysis is catalyzed by enzymes found in the blood and various organs, including the liver and intestines . The released pivalic acid can then undergo further metabolic processes, while the dichlorocyclopropyl alcohol can interact with molecular targets and pathways in the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dichlorocyclopropyl pivalate include:
- 2,2-Dichlorocyclopropyl acetate
- 2,2-Dichlorocyclopropyl butyrate
- 2,2-Dichlorocyclopropyl valerate
Uniqueness
What sets this compound apart from these similar compounds is its specific ester linkage to pivalic acid, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C8H12Cl2O2 |
---|---|
Molecular Weight |
211.08 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-7(2,3)6(11)12-5-4-8(5,9)10/h5H,4H2,1-3H3 |
InChI Key |
BZMNBKWURGNGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CC1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.